molecular formula C9H8N6O2 B11452749 6-(1-ethyl-1H-pyrazol-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol

6-(1-ethyl-1H-pyrazol-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol

Cat. No.: B11452749
M. Wt: 232.20 g/mol
InChI Key: NVGNBZZCJKLOLL-UHFFFAOYSA-N
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Description

6-(1-ethyl-1H-pyrazol-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol is a heterocyclic compound that features a unique combination of pyrazole and oxadiazole ringsThe presence of both pyrazole and oxadiazole moieties in its structure contributes to its diverse chemical reactivity and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-ethyl-1H-pyrazol-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-ethyl-1H-pyrazole-4-carboxylic acid hydrazide with a suitable nitrile oxide to form the oxadiazole ring. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-(1-ethyl-1H-pyrazol-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 6-(1-ethyl-1H-pyrazol-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1-ethyl-1H-pyrazol-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol is unique due to its specific combination of pyrazole and oxadiazole rings, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H8N6O2

Molecular Weight

232.20 g/mol

IUPAC Name

6-(1-ethylpyrazol-4-yl)-4H-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-one

InChI

InChI=1S/C9H8N6O2/c1-2-15-4-5(3-10-15)6-9(16)12-8-7(11-6)13-17-14-8/h3-4H,2H2,1H3,(H,12,14,16)

InChI Key

NVGNBZZCJKLOLL-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2=NC3=NON=C3NC2=O

Origin of Product

United States

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